molecular formula C9H7F4N B6610497 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2763779-88-8

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6610497
CAS No.: 2763779-88-8
M. Wt: 205.15 g/mol
InChI Key: PWLZVNHPDBGYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated heterocyclic compound with the molecular formula C8H6F4N. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 4-position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The biological activities of TFMP derivatives, including FTCP, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

FTCP is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . The hazard statements for FTCP include H226, H301, H315, H319, and H335 .

Future Directions

TFMP and its derivatives, including FTCP, have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several synthetic routes. One common method involves the use of fluorinated building blocks and halogenated heterocycles.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes. For example, the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium is one such method . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aminopyridines, and biphenyl derivatives. These products have significant applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the fluorine atom and the trifluoromethylcyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZVNHPDBGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 2
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 3
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 4
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 5
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 6
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

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